(R)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid is an important amino acid derivative notable for its structural features and potential applications in various fields, including medicinal chemistry and biochemistry. This compound is classified as a chiral amino acid due to the presence of a stereocenter, which contributes to its unique properties and reactivity.
This compound is derived from the natural amino acid structure, modified by the incorporation of a pyrrole ring, which enhances its biological activity. It belongs to the class of pyrrole-containing amino acids, which are recognized for their diverse roles in biological systems and their utility in synthetic organic chemistry.
The synthesis of (R)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid typically involves several key steps:
These methods can be optimized for industrial production using continuous flow synthesis and chiral catalysts to enhance yield and selectivity .
The molecular formula of (R)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid is , with a molecular weight of approximately 170.18 g/mol. The compound features a pyrrole ring attached to a propanoic acid backbone, contributing to its structural complexity.
InChI=1S/C8H10N2O2/c9-7(8(10)11)6-4-5-2-1-3-12-6/h1-5,7H,9H2,(H,10,11)
C(C(=O)O)(C1=CN=CC=C1)N
These structural representations highlight the connectivity of atoms within the molecule and are essential for understanding its reactivity and interactions .
(R)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid can participate in various chemical reactions:
These reactions are foundational for synthesizing derivatives with enhanced biological activity or altered pharmacological properties.
The mechanism of action of (R)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid primarily revolves around its interaction with biological targets such as receptors or enzymes. The presence of the pyrrole moiety may enhance binding affinity and specificity towards certain biological pathways, potentially influencing neurotransmitter systems or metabolic processes.
Data from studies indicate that this compound may act as an agonist or antagonist in various biochemical pathways, although specific details regarding its mechanism remain under investigation .
(R)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate handling procedures and potential applications in research and industry .
(R)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid has several significant applications:
Asymmetric catalysis provides the most direct route to enantiomerically pure (R)-2-amino-3-(1H-pyrrol-3-yl)propanoic acid. Transition metal-catalyzed hydrogenation of enolizable pyrrole-containing dehydroamino acids presents significant challenges due to catalyst poisoning by the pyrrole nitrogen. Recent advances utilize chiral bidentate phosphine ligands with palladium catalysts to achieve hydrogenation with >95% enantiomeric excess (ee) under mild conditions (25°C, 20 atm H₂) [1]. Alternative approaches employ organocatalytic asymmetric Michael additions, where pyrrole-3-acetaldehyde undergoes enantioselective addition to glycine Schiff bases catalyzed by cinchona alkaloid-derived phase-transfer catalysts. This method achieves moderate to good yields (65-82%) with 85-92% ee, though requires post-synthesis hydrolysis to liberate the amino acid [3]. Metal-free photoredox catalysis using chiral iridium complexes enables decarboxylative asymmetric alkylation of protected glycine derivatives with 3-bromomethylpyrrole, achieving 89% ee but with limited scalability due to prolonged reaction times (48-72 hours) [1].
Table 1: Key Identifiers for (R)-2-Amino-3-(1H-pyrrol-3-yl)propanoic Acid
Property | Value |
---|---|
CAS Registry Number | 7303-50-6 |
Systematic Name | (R)-2-Amino-3-(1H-pyrrol-3-yl)propanoic acid |
Molecular Formula | C₇H₁₀N₂O₂ |
Molecular Weight | 154.17 g/mol |
Alternative Name | (R)-β-(3-Pyrrolyl)alanine |
The 3-pyrrolyl moiety serves as a versatile handle for constructing macrocyclic peptide architectures through SPPS. Following standard Fmoc-SPPS protocols, the (R)-enantiomer is incorporated at internal positions using orthogonally protected derivatives (e.g., Fmoc-Pyr(3-allyl)-OH) to prevent unwanted side reactions during elongation [3]. Post-assembly, the pyrrole nitrogen is deprotected and functionalized with arylsulfonyloxyacetic acid tags (e.g., 4-dodecyloxybenzenesulfonyloxyacetic acid) to enhance lipophilicity and facilitate purification via solid-phase extraction (85-92% recovery). These tags enable intramolecular cyclization through nucleophilic displacement by cysteine thiols under mild basic conditions (pH 8.5, 4°C), forming stable thioether-linked macrocycles of 12-18 membered rings [3]. This "catch-and-release" strategy proved effective for synthesizing carbetocin analogs containing the pyrrole-amino acid scaffold, with cyclization efficiencies exceeding 90% and minimal epimerization (<2%) compared to conventional lactamization approaches [3] [6].
Genetic code expansion technologies enable ribosomal incorporation of (R)-2-amino-3-(1H-pyrrol-3-yl)propanoic acid into proteins using engineered aminoacyl-tRNA synthetase/tRNA pairs. Pyrrolysyl-tRNA synthetase (PylRS) mutants isolated via tRNA display screening show remarkable adaptability for charging β-substituted alanine derivatives . Key mutations in the PylRS active site (L266M, Y271F, and C313A) accommodate the planar pyrrole ring while maintaining orthogonality to endogenous synthetases. The evolved synthetase achieves in vivo acylation efficiencies of 1.2 ± 0.3 μM⁻¹s⁻¹ with minimal cross-reactivity toward proteinogenic amino acids (<0.5% misincorporation) [10]. When coupled with amber codon suppression, this system enables site-specific incorporation into green fluorescent protein (GFP), with expression yields of 3-5 mg/L in E. coli cultures. Crystallographic analysis confirms precise chiral retention (R-configuration) within the folded protein [10].
Table 2: Comparative Analysis of Synthetic Approaches
Method | Key Advantages | Limitations | Yield Range | Enantiocontrol |
---|---|---|---|---|
Asymmetric Hydrogenation | High ee (95%), scalable | Specialized catalysts required | 70-85% | Excellent |
Organocatalytic Addition | Metal-free, moderate conditions | Multi-step, moderate ee | 65-82% | Good |
SPPS Cyclization | Enables complex macrocycles, minimal epimerization | Requires protecting group strategy | 85-92% | N/A (chirality maintained) |
Biocatalytic Incorporation | Ribosomal fidelity, in vivo compatible | Lower yields, specialized genetic tools required | 30-50%* | Absolute |
*Yield based on recombinant protein expression
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8